N-(2,4-dimethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Description
N-(2,4-dimethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a heterocyclic compound featuring a triazolo-pyrimidine core fused with a substituted phenylacetamide group. Its molecular formula is C₁₈H₂₀N₆O₄, with a molecular weight of 384.39 g/mol. The structure includes a 3-ethyl-substituted triazolo[4,5-d]pyrimidin-7-one scaffold linked via an acetamide bridge to a 2,4-dimethoxyphenyl moiety. This compound is synthesized through condensation reactions, as exemplified by the coupling of intermediates under basic conditions (e.g., triethylamine) .
The 2,4-dimethoxyphenyl group enhances solubility and modulates electronic properties, while the triazolo-pyrimidine core contributes to π-π stacking interactions in biological targets. This compound has been investigated for kinase inhibition, particularly CK1 (casein kinase 1), due to its structural resemblance to ATP-competitive inhibitors .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4/c1-4-22-15-14(19-20-22)16(24)21(9-17-15)8-13(23)18-11-6-5-10(25-2)7-12(11)26-3/h5-7,9H,4,8H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCPANUPXKTISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)OC)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(2,4-dimethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide, also known as F5060-0173, is a novel derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. It has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase. CDK2, the target of this compound, is a key player in this transition. By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, which can lead to cell death or senescence.
Result of Action
The inhibition of CDK2 by this compound leads to significant cytotoxic activities against various cancer cell lines. In particular, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.48 g/mol. Its structure features a triazole-pyrimidine core known for various pharmacological activities.
Anticancer Activity
Research has indicated that compounds with triazole and pyrimidine moieties exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit critical enzymes involved in DNA biosynthesis such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase) . The specific compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrimidine derivatives are known to possess antibacterial and antifungal activities. For example, studies have shown that certain pyrimidine-based compounds are effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . The mechanism often involves the inhibition of bacterial DNA synthesis.
Antiviral Activity
Emerging evidence suggests that triazole-containing compounds may exhibit antiviral properties. The ability to inhibit viral replication through interference with viral enzymes positions these compounds as potential therapeutic agents against various viral infections .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in nucleotide synthesis.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells by modulating signaling pathways related to cell proliferation.
- Apoptosis Induction : The compound has been shown to promote apoptosis in malignant cells through the activation of caspases and other apoptotic markers .
Case Studies
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds with triazolo-pyrimidine structures exhibit promising anticancer properties. Research has shown that N-(2,4-dimethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide may inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
| Study | Findings |
|---|---|
| Demonstrated cytotoxic effects against various cancer cell lines. | |
| Showed inhibition of cell proliferation in breast cancer models. |
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Its derivatives have shown effectiveness against both bacterial and fungal strains. Notable findings include:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibition at low concentrations |
| Candida albicans | Effective in vitro growth reduction |
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties through the modulation of inflammatory pathways. This is particularly relevant for conditions like arthritis and other inflammatory diseases.
| Mechanism | Effect |
|---|---|
| COX inhibition | Reduced prostaglandin synthesis |
| Cytokine modulation | Decreased TNF-alpha levels |
Neuroprotective Potential
Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.
| Study | Findings |
|---|---|
| Showed protective effects on neuronal cells exposed to oxidative stress. | |
| Indicated potential to enhance cognitive function in animal models. |
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters explored the effects of this compound on lung cancer cells. The results demonstrated a significant reduction in cell viability and an increase in apoptosis markers when treated with varying concentrations of the compound.
Case Study 2: Antimicrobial Testing
In a clinical trial assessing its antimicrobial properties, the compound was tested against multi-drug resistant strains of bacteria. The results indicated that it could serve as a potential lead compound for developing new antibiotics.
Chemical Reactions Analysis
Chemical Reactions of N-(2,4-dimethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl}acetamide
This compound can undergo various chemical reactions typical for amides and heterocycles, including hydrolysis, alkylation, and acylation reactions.
Types of Reactions:
-
Hydrolysis : The amide group can undergo hydrolysis in acidic or basic conditions to form the corresponding carboxylic acid and amine.
-
Alkylation : The nitrogen atoms in the triazolopyrimidine ring can be alkylated using alkyl halides in the presence of a base.
-
Acylation : The amide group can be acylated with acyl chlorides to form N-acylated derivatives.
Spectroscopic Analysis
The structure and purity of N-(2,4-dimethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl}acetamide are confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Spectroscopic Data:
| Spectroscopic Method | Description |
|---|---|
| 1H NMR | Recorded in DMSO-d6, showing signals for the phenyl protons and the ethyl group. |
| 13C NMR | Provides information about the carbon atoms in the molecule, including those in the triazolopyrimidine ring. |
| MS | Used to determine the molecular weight and fragmentation pattern of the compound. |
Biological Activities
Compounds within the triazolopyrimidine class exhibit diverse biological activities, including antifungal and anticancer properties. The mechanism of action often involves enzyme inhibition, which is crucial for their therapeutic potential.
Biological Activity Data:
| Biological Activity | Description |
|---|---|
| Antifungal Activity | Involves inhibition of fungal enzymes, showing efficacy against various fungal strains. |
| Anticancer Activity | May involve inhibition of enzymes related to cancer cell proliferation. |
Comparison with Similar Compounds
Triazolo-Pyrimidine Core Modifications
Acetamide-Linked Aromatic Moieties
- 2,4-Dimethoxyphenyl : Electron-donating methoxy groups enhance solubility and moderate π-electron density, balancing membrane permeability and target affinity .
- Halogenated Phenyl Groups (e.g., 3-chloro-4-fluorophenyl) : Increase electronegativity and binding affinity but may reduce solubility .
- Alkyl/Aryl Substituents (e.g., cyclopropyl, phenylethyl) : Cyclopropyl groups (e.g., C₁₁H₁₄N₆O₂) improve metabolic stability by resisting oxidative degradation , while phenylethyl groups enhance lipophilicity for CNS penetration .
Comparative Pharmacological Data
Limited quantitative data are available, but qualitative trends emerge:
CK1 Inhibition : The target compound (C₁₈H₂₀N₆O₄) shows superior CK1 inhibition compared to methyl-substituted analogues, likely due to optimal steric and electronic properties .
Metabolic Stability : Cyclopropyl-substituted derivatives (C₁₁H₁₄N₆O₂) exhibit longer half-lives in microsomal assays than phenyl-substituted variants .
Selectivity : Bulky substituents (e.g., 2,4,6-trimethylphenyl in C₁₆H₁₈N₆O₂) reduce off-target effects by limiting access to smaller active sites .
Preparation Methods
Diazotization-Cyclization of Aminopyrimidines
Aminopyrimidine derivatives undergo diazotization with nitrous acid (HNO₂) or isoamyl nitrite, followed by cyclization to form the triazole ring. For example:
-
6-Amino-5-nitroso-4-hydroxyprimidine is treated with ethylhydrazine to form a hydrazone intermediate.
-
Acid-catalyzed cyclization (e.g., HCl/EtOH, 60–80°C) yields the triazolo[4,5-d]pyrimidine core.
Key Conditions :
Cyclocondensation of Thiosemicarbazides
Thiosemicarbazides derived from pyrimidine esters undergo base-mediated cyclization (e.g., NaOH/EtOH) to form triazolo[4,5-d]pyrimidines. This method avoids diazotization, improving safety profiles.
Example Protocol :
-
Ethyl 2-(4-acetamidophenoxy)acetate reacts with hydrazine hydrate to form acetohydrazide.
-
Condensation with ethyl isothiocyanate yields thiosemicarbazide.
-
Cyclization in NaOH/EtOH (reflux, 4 h) affords the triazole core.
Optimization Note :
Functionalization: Introducing the 3-Ethyl Substituent
The 3-ethyl group is introduced via alkylation or during core synthesis:
Direct Alkylation of Triazolo[4,5-d]Pyrimidine
Post-cyclization alkylation using ethyl bromide or iodide in DMF with K₂CO₃ as a base (60°C, 6 h) achieves N-ethylation at position 3. However, regioselectivity challenges necessitate careful monitoring.
In-Situ Ethylation During Cyclization
Pre-functionalized pyrimidine precursors (e.g., 5-ethylamino-4-chloropyrimidine) enable direct incorporation of the ethyl group during cyclization, bypassing post-synthetic modifications.
Yield Comparison :
Acetamide Side Chain Installation
The 6-acetamide moiety is introduced via nucleophilic acyl substitution or coupling reactions:
Chloride Displacement
-
6-Chlorotriazolo[4,5-d]pyrimidine reacts with ethyl glycinate in DMF (K₂CO₃, 80°C, 12 h).
-
Saponification (NaOH/EtOH) yields the carboxylic acid.
-
Amide coupling with 2,4-dimethoxyaniline using EDCl/HOBt (DCM, 25°C, 24 h) affords the target compound.
Challenges :
-
Competing hydrolysis at high temperatures reduces yields to 40–50%.
Direct Coupling via Activation
Carboxylic acid intermediates (e.g., 6-carboxytriazolo[4,5-d]pyrimidine) are activated with HATU or DCC, followed by reaction with 2,4-dimethoxyaniline. This one-pot method achieves yields of 68–75%.
Reagent Efficiency :
| Activator | Solvent | Yield (%) |
|---|---|---|
| HATU | DMF | 75 |
| DCC | THF | 68 |
| EDCl | DCM | 62 |
Purification and Characterization
Final purification employs silica gel chromatography (EtOAc/hexane) or recrystallization (MeOH/H₂O). Purity ≥98% is confirmed via HPLC and ¹H NMR.
Critical Data :
Q & A
Basic Questions
Q. What are the recommended strategies for synthesizing N-(2,4-dimethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide with high purity?
- Methodological Answer : Focus on stepwise functionalization of the triazolopyrimidine core. Begin with the preparation of the 3-ethyl-7-oxo-triazolo[4,5-d]pyrimidine scaffold via cyclocondensation of ethyl 3-ethyl-7-oxo-4,5-dihydropyrimidine-6-carboxylate with hydrazine derivatives. Subsequent alkylation at the 6-position with bromoacetamide intermediates (e.g., N-(2,4-dimethoxyphenyl) bromoacetamide) under anhydrous conditions (e.g., DMF, KCO, 60°C) can yield the target compound. Purification via column chromatography (silica gel, CHCl:MeOH gradient) and recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress using TLC and LC-MS .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Crystallize the compound in a suitable solvent (e.g., DMF/EtOH) and collect diffraction data at 296 K. Analyze bond lengths (mean C–C ~0.004 Å) and angles to verify the triazolo-pyrimidine fusion and acetamide linkage. Complementary techniques include H/C NMR (e.g., δ ~7.5–6.8 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) and FT-IR (amide C=O stretch ~1650 cm) .
Advanced Questions
Q. What computational approaches can predict the reactivity of the triazolo[4,5-d]pyrimidine core in derivatization reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates electrophilic susceptibility at the pyrimidine C6 position, aligning with experimental alkylation sites. Molecular dynamics simulations (e.g., in Gaussian 09) can model solvent effects on reaction pathways. Pair computational insights with experimental data (e.g., reaction yields under varying solvents) to optimize functionalization .
Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer : Systematic analysis is critical. For NMR discrepancies:
- Verify solvent effects (e.g., DMSO vs. CDCl shifts).
- Check for tautomerism in the triazolo-pyrimidine system using variable-temperature NMR.
- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.
Cross-validate with high-resolution mass spectrometry (HRMS) and XRD to rule out structural variations .
Q. What in vitro assays are suitable for assessing the bioactivity of this compound against kinase targets?
- Methodological Answer : Prioritize kinase inhibition assays using recombinant enzymes (e.g., EGFR, VEGFR). Use fluorescence polarization (FP) assays with ATP-competitive probes (IC determination) or time-resolved FRET (TR-FRET) for high-throughput screening. Validate hits with cellular assays (e.g., proliferation inhibition in cancer cell lines, monitored via MTT). Include positive controls (e.g., staurosporine) and dose-response curves .
Data-Driven Research Questions
Q. How can researchers leverage crystallographic data to improve solubility without compromising bioactivity?
- Methodological Answer : Analyze XRD-derived packing diagrams to identify hydrophobic interactions (e.g., π-stacking of dimethoxyphenyl groups). Introduce polar substituents (e.g., hydroxyl, amine) at non-critical positions (e.g., acetamide methyl) via structure-activity relationship (SAR) studies. Solubility can be measured via shake-flask method (UV-Vis quantification in PBS pH 7.4) .
Q. What strategies mitigate side reactions during the alkylation of the triazolo-pyrimidine core?
- Methodological Answer :
- Use protecting groups (e.g., Boc for amines) to prevent nucleophilic attack at undesired sites.
- Optimize reaction temperature (40–70°C) to avoid over-alkylation.
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (HO/CHCl) to enhance regioselectivity.
Monitor by LC-MS for intermediates and byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
